molecular formula C25H31N5O3 B044700 Isoleucine Valsartan CAS No. 137862-78-3

Isoleucine Valsartan

Cat. No.: B044700
CAS No.: 137862-78-3
M. Wt: 449.5 g/mol
InChI Key: PTLZEWHOZCZLAQ-SBUREZEXSA-N
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Description

Isoleucine Valsartan, also known as N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine, is a medication that is commonly used for the treatment of high blood pressure and heart failure . It is a combination of two active ingredients, isoleucine and valsartan, that work together to lower blood pressure and improve heart function .


Synthesis Analysis

The synthesis of valsartan, one of the most currently used pharmaceutical agents in antihypertensive therapy, was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as mass isolated valsartan and its metabolite with messenger tagging vibrational spectroscopy .


Chemical Reactions Analysis

The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .


Physical and Chemical Properties Analysis

The dissolution of valsartan showed either strength-dependent or strength-independent behavior for various values of pH, buffer capacity β, ionic strength I, and sink condition S of the tested media .

Scientific Research Applications

Antiglycooxidant Activity and Cardiovascular Benefits

Valsartan, part of the angiotensin II type 1 (AT1) receptor blockers (ARBs) group, is traditionally recognized for its role in managing cardiovascular diseases such as heart failure and hypertension. Beyond its AT1 antagonism, research has indicated a potential mechanism involving a positive impact on the redox balance and the reduction of protein glycation. A study by K. Mil et al. (2021) explored the antiglycooxidant properties of valsartan in an in vitro model, demonstrating its ability to ameliorate protein glycation and oxidation. This reduction in protein oxidation and glycation could potentially prevent the development of cardiovascular disease, highlighting an alternative therapeutic pathway for valsartan beyond its known antihypertensive effects.

Impact on Heart Failure and Ventricular Dysfunction

Valsartan has been extensively studied for its benefits in patients with heart failure and left ventricular systolic dysfunction, especially following myocardial infarction. The VALIANT trial showcased valsartan's efficacy in reducing mortality and cardiovascular morbidity in such conditions, equating its effectiveness to that of captopril. According to Katherine F. Croom & G. Keating (2004), valsartan represents a new treatment avenue for high-risk post-MI patients, offering an alternative for those who cannot tolerate ACE inhibitors.

Renal Protective Effects

The interaction between heart failure and renal dysfunction is complex, with valsartan showing promise in slowing the progression of glomerular dysfunction. Patients treated with valsartan exhibit a slower deterioration of the glomerular filtration rate compared to those on traditional ACE inhibitors or ARBs. G. Tersalvi et al. (2020) suggest that the beneficial effects on renal outcomes may be mediated through enhanced natriuretic peptides, reduced inflammation and fibrosis, and the relaxation of mesangial cells and podocytes. This indicates a broader therapeutic potential for valsartan, encompassing cardiovascular as well as renal protective effects.

Mechanism of Action

Target of Action

Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Biochemical Pathways

The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .

Result of Action

The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

Action Environment

The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .

Future Directions

The continuous synthesis of a late-stage precursor of valsartan in three steps has been presented . This approach could be a promising direction for the future production of Isoleucine Valsartan .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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